molecular formula C18H21ClFN3O B2373868 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 2126040-21-7

2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide

カタログ番号 B2373868
CAS番号: 2126040-21-7
分子量: 349.83
InChIキー: HNJJARDABGKWSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide (CFPCMPA) is a novel compound that has been studied for its potential therapeutic applications. CFPCMPA has a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer activities. CFPCMPA has been studied in both in vivo and in vitro systems, and its mechanism of action has been elucidated.

科学的研究の応用

Neurological Disorders:

VU0810464 is a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator. It exhibits enhanced selectivity for neuronal Kir 3 channels. These channels play a crucial role in moderating the activity of excitable cells, including neurons. Researchers have explored VU0810464’s potential in neurological disorders such as epilepsy, anxiety, and depression .

Cardiac Arrhythmias:

While most neuronal Kir 3 channels consist of Kir 3.1 and Kir 3.2 subtypes, cardiac Kir 3 channels consist of Kir 3.1 and Kir 3.4 subtypes. VU0810464’s improved selectivity for neuronal Kir 3 channels suggests potential applications in managing cardiac arrhythmias .

Stress-Induced Hyperthermia:

In vivo studies have demonstrated that VU0810464 reduces stress-induced hyperthermia in mice. By modulating Kir 3 channels, it may influence thermoregulation and stress responses .

Anxiolytic Effects:

Given its selectivity for neuronal Kir 3 channels, VU0810464 could be explored as an anxiolytic agent. Researchers have investigated its impact on anxiety-related behaviors using elevated plus maze paradigms .

Brain Penetration:

VU0810464 exhibits improved brain penetration, making it a promising candidate for central nervous system (CNS)-related applications. Its ability to cross the blood-brain barrier enhances its potential therapeutic utility .

Ion Channel Research:

Beyond specific applications, VU0810464 contributes to our understanding of ion channel pharmacology. Its unique structure and selectivity profile provide valuable insights for drug development targeting Kir channels .

作用機序

VU0810464, also known as 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide, is a potent and selective non-urea G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) activator .

Target of Action

The primary targets of VU0810464 are the G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) . These channels play a crucial role in moderating the activity of excitable cells and have been implicated in neurological disorders and cardiac arrhythmias .

Mode of Action

VU0810464 interacts with its targets by activating the GIRK channels . It displays nanomolar potency for neuronal (EC50=165 nM) and GIRK1/4 (EC50=720 nM) channels . This interaction results in a concentration-dependent response curve of currents in neurons .

Biochemical Pathways

The activation of GIRK channels by VU0810464 affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involving neuronal signaling . .

Pharmacokinetics

VU0810464 exhibits favorable distribution to the brain (Kp,uu = 0.83), indicating improved brain penetration . The clearance of VU0810464 is rapid, with brain and plasma half-lives of approximately 20 minutes . These properties suggest that VU0810464 has good bioavailability.

Result of Action

The activation of GIRK channels by VU0810464 can lead to various molecular and cellular effects. For instance, it has been shown to produce a dose-dependent reduction of stress-induced hyperthermia (SIH) in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of VU0810464. For example, the compound’s effectiveness can vary depending on the physiological state of the organism, such as stress levels . .

特性

IUPAC Name

2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJJARDABGKWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。